molecular formula C7H9IO2 B8753793 (1S,4S,5S)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one

(1S,4S,5S)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one

Cat. No. B8753793
M. Wt: 252.05 g/mol
InChI Key: ALVFLEWPYOOJPZ-ZLUOBGJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,4S,5S)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one is a useful research compound. Its molecular formula is C7H9IO2 and its molecular weight is 252.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,4S,5S)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,4S,5S)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H9IO2

Molecular Weight

252.05 g/mol

IUPAC Name

(1S,4S,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one

InChI

InChI=1S/C7H9IO2/c8-5-2-1-4-3-6(5)10-7(4)9/h4-6H,1-3H2/t4-,5-,6-/m0/s1

InChI Key

ALVFLEWPYOOJPZ-ZLUOBGJFSA-N

Isomeric SMILES

C1C[C@@H]([C@@H]2C[C@H]1C(=O)O2)I

Canonical SMILES

C1CC(C2CC1C(=O)O2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of cyclohex-3-enecarboxylic acid (racemate, 42.0 g, 333 mmol), potassium iodide (72.0 g, 433 mmol) and sodium hydrogencarbonate (36.4 g, 433 mmol) in methylene chloride (750 mL) and water (750 mL) was added iodine (110.0 g, 433 mmol) at an internal temperature of 5° C., and the reaction mixture was stirred at room temperature for 3 hours. After quenched with 1 N aqueous sodium thiosulfate (1500 mL), the resulting mixture was extracted with methylene chloride (1000 mL×2). The combined organic layers were washed with aqueous sodium hydrogencarbonate (1000 mL), water (2000 mL) and brine (1000 mL), dried over anhydrous magnesium sulfate, filtered, then concentrated under reduced pressure. The precipitated crystals were collected by filtration and washed with hexane, followed by drying, to thereby give the title compound (80.2 g, 95%) as a white solid.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
36.4 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step Two
Yield
95%

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